1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)-
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Overview
Description
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a tetrahydro modification and a 4-methylphenylmethyl substituent, making it a unique and potentially valuable molecule for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, can be adapted to synthesize this compound . The reaction typically requires elevated temperatures and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce tetrahydro derivatives with altered hydrogenation states .
Scientific Research Applications
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties
Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase by targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition disrupts the integration of viral DNA into the host genome, thereby preventing viral replication. The compound’s analgesic effects are attributed to its interaction with pain receptors and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features but lacking the 4-methylphenylmethyl substituent.
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: A naphthyridine isomer with distinct chemical properties and applications.
Uniqueness
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylphenylmethyl group enhances its pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
75509-88-5 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C16H18N2/c1-13-4-6-14(7-5-13)11-18-10-8-16-15(12-18)3-2-9-17-16/h2-7,9H,8,10-12H2,1H3 |
InChI Key |
BJESTRWPPVSOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C=CC=N3 |
Origin of Product |
United States |
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